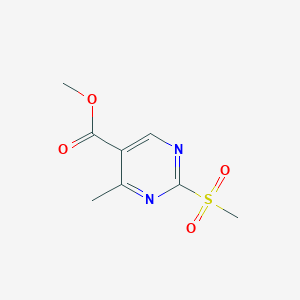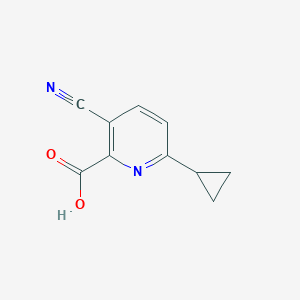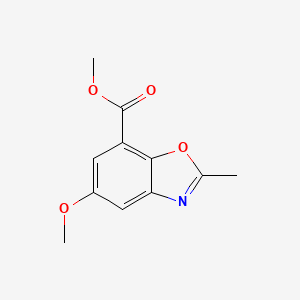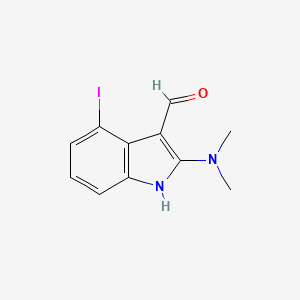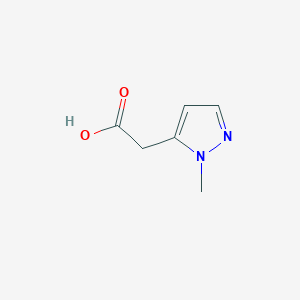
2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-5-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an acetic acid group . The molecular weight of the compound is 140.14 .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions .Aplicaciones Científicas De Investigación
1. Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Androgen Receptor Antagonist
- Summary of Application: A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized, and evaluated as androgen receptor (AR) antagonists . AR signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated . AR luciferase reporter assay was used to reveal the potency of the AR antagonists .
- Results or Outcomes: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC 50 = 35.0 μM), especially 6g with IC 50 value of 13.6 μM .
3. Anti-Tubercular Potential
- Summary of Application: Imidazole containing compounds, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application: The compounds were synthesized and their anti-tubercular activities were evaluated .
- Results or Outcomes: Some compounds showed potent anti-tubercular activity as compared to others .
4. Broad Range of Biological Activities
- Summary of Application: Pyrazole core-based organic molecules, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, have several applications in various areas including pharmacy and agro-chemical industries . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities .
5. Anti-Inflammatory and Antipyretic Activities
- Summary of Application: Pyrazole core-based organic molecules, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, have been found to exhibit anti-inflammatory and antipyretic activities . These compounds have been used in the treatment of various inflammatory conditions and fever .
- Methods of Application: The compounds were synthesized and their anti-inflammatory and antipyretic activities were evaluated .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as anti-inflammatory and antipyretic activities .
6. Antitumor Activity
- Summary of Application: Pyrazole core-based organic molecules, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, have been found to exhibit antitumor activity . These compounds have been used in the treatment of various types of cancer .
- Methods of Application: The compounds were synthesized and their antitumor activities were evaluated .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antitumor activity .
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJONJMFDVIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
1071814-44-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



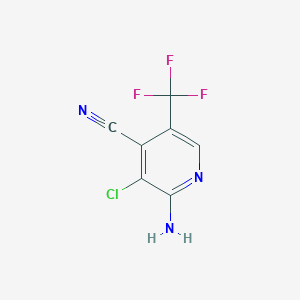
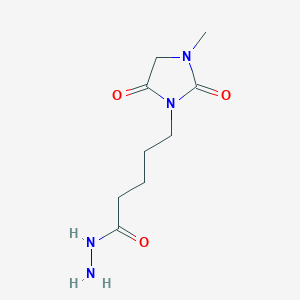
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)
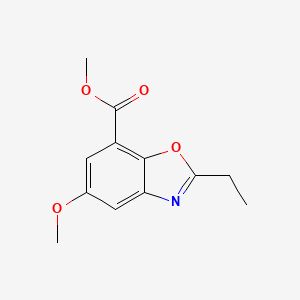
![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
